Methyl 4-[(4-bromophenyl)methyl]benzoate Methyl 4-[(4-bromophenyl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18854699
InChI: InChI=1S/C15H13BrO2/c1-18-15(17)13-6-2-11(3-7-13)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13BrO2
Molecular Weight: 305.17 g/mol

Methyl 4-[(4-bromophenyl)methyl]benzoate

CAS No.:

Cat. No.: VC18854699

Molecular Formula: C15H13BrO2

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-bromophenyl)methyl]benzoate -

Specification

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
IUPAC Name methyl 4-[(4-bromophenyl)methyl]benzoate
Standard InChI InChI=1S/C15H13BrO2/c1-18-15(17)13-6-2-11(3-7-13)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Standard InChI Key GEBKLUKRBNHYRX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)Br

Introduction

Synthesis and Applications

The synthesis of such compounds typically involves esterification reactions or other organic synthesis methods. For example, compounds like Methyl 4-bromobenzoate are synthesized through the reaction of 4-bromobenzoic acid with methanol . The applications of these compounds can range from medicinal chemistry to materials science, depending on their specific properties.

Research Findings and Biological Activity

While specific research findings on Methyl 4-[(4-bromophenyl)methyl]benzoate are not available, compounds with similar structures are often studied for their potential biological activities. These activities can include enzyme inhibition or receptor binding, which are crucial for understanding their therapeutic potential.

Comparison with Similar Compounds

Compounds like Methyl 4-(4-bromophenyl)benzoate and Methyl 4-(4-bromophenoxy)benzoate share structural similarities but differ in their functional groups, which affect their reactivity and biological activity.

Compound NameStructure FeaturesUniqueness
Methyl 4-(4-bromophenyl)benzoateDirect phenyl linkageSimplest form without additional functional groups
Methyl 4-(4-bromophenoxy)benzoateEther linkageDifferent reactivity due to ether functionality
Methyl 4-[(4-bromophenyl)methyl]benzoateMethyl linkage between phenyl and benzoateUnique electronic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator